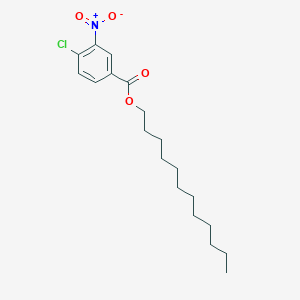

Dodecyl 4-chloro-3-nitrobenzoate

Description

Dodecyl 4-chloro-3-nitrobenzoate (CAS No. 124809-77-4) is an ester derivative of 4-chloro-3-nitrobenzoic acid, featuring a dodecyl (C12) alkyl chain. Its molecular formula is C₁₉H₂₈ClNO₄, with a molecular weight of 369.88 g/mol . The compound is synthesized via Fischer esterification, where 4-chloro-3-nitrobenzoic acid reacts with dodecanol under acidic conditions, analogous to the synthesis of ethyl 4-chloro-3-nitrobenzoate described in . The dodecyl chain confers lipophilicity, making it suitable for applications requiring hydrophobic interactions, such as surfactants or lipid-based drug formulations .

Propriétés

IUPAC Name |

dodecyl 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClNO4/c1-2-3-4-5-6-7-8-9-10-11-14-25-19(22)16-12-13-17(20)18(15-16)21(23)24/h12-13,15H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWRFBNNJDURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408292 | |

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124809-77-4 | |

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fischer Esterification Mechanism

The classical Fischer esterification involves reacting 4-chloro-3-nitrobenzoic acid with dodecanol (1-dodecanol) under acidic conditions. Concentrated sulfuric acid is commonly employed as a catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity. The reaction proceeds via nucleophilic attack by the alcohol, followed by dehydration to form the ester.

In a representative procedure, 4-chloro-3-nitrobenzoic acid (10 mmol) and dodecanol (15 mmol) are refluxed in toluene with sulfuric acid (0.5 mL) for 24–48 hours. Water removal using molecular sieves or a Dean-Stark apparatus shifts the equilibrium toward ester formation. Post-reaction, the mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography to yield the ester (65–75% yield).

Key Parameters:

-

Temperature : Prolonged reflux (110–120°C) improves conversion but risks nitro group degradation.

-

Acid Concentration : Excess sulfuric acid accelerates the reaction but may promote side reactions like sulfonation.

Acid Chloride Intermediate Route

Synthesis of 4-Chloro-3-Nitrobenzoyl Chloride

The acid chloride method involves two steps: (1) converting 4-chloro-3-nitrobenzoic acid to its acyl chloride and (2) reacting it with dodecanol. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are preferred chlorinating agents due to their efficiency in generating HCl gas as a byproduct, which is easily removed.

Procedure :

-

4-Chloro-3-nitrobenzoic acid (10 mmol) is stirred with thionyl chloride (15 mmol) and a catalytic amount of DMF in dichloromethane at 0°C for 1 hour, then warmed to room temperature. Excess SOCl₂ is evaporated under reduced pressure to yield 4-chloro-3-nitrobenzoyl chloride as a pale-yellow solid (85–90% yield).

-

The acyl chloride is dissolved in dry dichloromethane, and dodecanol (12 mmol) is added dropwise with pyridine (15 mmol) to scavenge HCl. After stirring for 4–6 hours at room temperature, the mixture is washed with water, dried over MgSO₄, and concentrated to afford the ester (80–88% yield).

Advantages:

-

Higher Yields : Avoids equilibrium limitations of Fischer esterification.

-

Milder Conditions : Suitable for acid-sensitive substrates.

Alkylation of Carboxylate Salts

Nucleophilic Acyl Substitution

This method involves deprotonating 4-chloro-3-nitrobenzoic acid with a strong base (e.g., K₂CO₃) to form the carboxylate anion, which reacts with dodecyl bromide or iodide.

Example Protocol :

-

4-Chloro-3-nitrobenzoic acid (10 mmol) and K₂CO₃ (30 mmol) are suspended in acetone. Dodecyl iodide (12 mmol) is added, and the mixture is refluxed for 12–18 hours.

-

The reaction is filtered to remove salts, and the solvent is evaporated. The residue is purified via recrystallization from ethanol to yield the ester (60–70% yield).

Limitations:

-

Alkyl Halide Reactivity : Dodecyl iodide is more reactive than bromide but less commercially accessible.

-

Byproduct Formation : Competing elimination reactions may reduce yields.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Drawbacks |

|---|---|---|---|---|

| Direct Esterification | 65–75 | 24–48 h | Simple setup; no intermediates | Long duration; equilibrium limitations |

| Acid Chloride | 80–88 | 6–8 h | High efficiency; scalable | Requires hazardous reagents (SOCl₂) |

| Alkylation | 60–70 | 12–18 h | Avoids acid conditions | Low yields with bulky alkyl halides |

Recent Advances and Alternative Approaches

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification in non-aqueous media. Candida antarctica lipase B (CALB) immobilized on acrylic resin demonstrates moderate activity (40–50% conversion) for synthesizing long-chain nitroaromatic esters under mild conditions (40°C, 72 h).

Analyse Des Réactions Chimiques

Types of Reactions

Dodecyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrobenzoic acid and dodecanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water or ethanol.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.

Reduction: The major product is dodecyl 4-chloro-3-aminobenzoate.

Ester Hydrolysis: The products are 4-chloro-3-nitrobenzoic acid and dodecanol.

Applications De Recherche Scientifique

Dodecyl 4-chloro-3-nitrobenzoate is utilized in various scientific research fields, including:

Mécanisme D'action

The mechanism of action of dodecyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The ester group allows the compound to interact with lipid membranes, potentially affecting membrane integrity and function .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Molecular Properties

The primary structural analogs of dodecyl 4-chloro-3-nitrobenzoate are alkyl esters of 4-chloro-3-nitrobenzoic acid with varying chain lengths. Key examples include:

Key Observations :

- Molecular Weight : Increases linearly with alkyl chain length, influencing solubility and diffusion rates in biological systems.

- Crystallinity : Ethyl 4-chloro-3-nitrobenzoate forms planar hydrogen-bonded networks (C–H⋯O interactions), as observed in its crystal structure . In contrast, the dodecyl analog’s long alkyl chain likely disrupts dense packing, reducing crystallinity and melting point.

- Polarity: Shorter chains (methyl, ethyl) exhibit higher polarity, enhancing solubility in polar solvents like ethanol or water, while the dodecyl derivative is predominantly soluble in non-polar solvents .

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties

Functional Differences :

- Applications: Methyl/Ethyl Esters: Used as intermediates in medicinal chemistry (e.g., synthesizing benzimidazole derivatives) . Dodecyl Ester: Potential surfactant or drug delivery vehicle due to its amphiphilic nature .

- Reactivity : Shorter-chain esters undergo hydrolysis faster than the dodecyl analog, which is more resistant due to steric hindrance from the long alkyl chain .

Activité Biologique

Dodecyl 4-chloro-3-nitrobenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article aims to explore its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of 4-chloro-3-nitrobenzoic acid with a dodecyl chain. Its molecular formula is , and it has a molecular weight of approximately 303.80 g/mol. The presence of the dodecyl group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes, leading to cell lysis. It can also inhibit specific enzymes critical for bacterial metabolism.

- Anticancer Properties : Research suggests that it may inhibit various signaling pathways involved in cell proliferation and apoptosis in cancer cells.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various bacterial strains. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:

- HeLa Cells : The compound induced apoptosis with an IC50 value of approximately 20 µM.

- MCF-7 Cells : Significant inhibition of cell proliferation was observed at concentrations above 10 µM.

The mechanism behind this cytotoxicity appears to involve the generation of reactive oxygen species (ROS) and the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at a microbiology lab evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between the compound's concentration and its antibacterial activity, highlighting its potential as a topical antiseptic.

- Cancer Treatment Research : In a recent study published in a peer-reviewed journal, this compound was tested against breast cancer cells (MCF-7). The results showed that treatment with the compound significantly reduced cell viability and induced apoptosis, suggesting its potential use in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Dodecyl 4-chloro-3-nitrobenzoate in academic laboratories?

- Methodological Answer : Synthesis typically involves esterification of 4-chloro-3-nitrobenzoic acid with dodecanol under acidic catalysis. Key steps include:

- Reagent purification : Use column chromatography to isolate intermediates (e.g., acid chloride derivatives) .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H/¹³C NMR), supplemented by Fourier-transform infrared (FTIR) spectroscopy to verify ester bond formation. X-ray crystallography (using SHELX programs for refinement) can resolve crystallographic ambiguities .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Utilize a factorial design to systematically test stability:

- Variables : pH (3–10), temperature (25–60°C), and exposure time (0–72 hours) .

- Analytical tools : Monitor degradation via UV-Vis spectroscopy at λmax ≈ 270 nm (nitro group absorption) and gas chromatography-mass spectrometry (GC-MS) to identify breakdown products .

- Control groups : Include inert conditions (N2 atmosphere) to isolate oxidative vs. hydrolytic degradation pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering controls : Use fume hoods with local exhaust ventilation to minimize inhalation risks .

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid latex gloves due to potential solvent permeability .

- Emergency measures : Install eyewash stations and safety showers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity in novel catalytic applications?

- Methodological Answer :

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- Molecular dynamics (MD) simulations : Model interactions with catalysts (e.g., palladium complexes) to assess binding affinities and transition states. Tools like COMSOL Multiphysics enable multi-physics coupling (e.g., heat transfer in catalytic reactors) .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-analysis : Aggregate data from peer-reviewed studies, applying statistical tests (e.g., Cochran’s Q) to assess heterogeneity .

- Experimental replication : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate confounding variables. Use dose-response curves to quantify potency discrepancies .

- Theoretical alignment : Link conflicting results to mechanistic frameworks (e.g., competitive inhibition vs. allosteric modulation) to propose unified hypotheses .

Q. How can researchers integrate spectroscopic and chromatographic data to elucidate degradation pathways?

- Methodological Answer :

- Multi-modal data fusion : Combine HPLC-MS fragmentation patterns with NMR chemical shift changes to map degradation intermediates.

- Chemometric tools : Apply principal component analysis (PCA) to identify correlated degradation markers .

- Kinetic modeling : Use MATLAB or Python to fit time-resolved data to first-order/second-order degradation models .

Q. What experimental frameworks link the compound’s physicochemical properties to its environmental fate?

- Methodological Answer :

- Batch sorption studies : Measure partition coefficients (Kd) in soil/water systems using EPA guidelines .

- Microcosm experiments : Simulate microbial degradation under aerobic/anaerobic conditions, quantifying metabolite formation via LC-QTOF-MS .

- Theoretical grounding : Align results with QSAR (quantitative structure-activity relationship) models to predict bioaccumulation potential .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthetic yields across laboratories?

- Answer :

- Standardize protocols : Publish detailed synthetic procedures with exact stoichiometry, catalyst purity, and reaction monitoring intervals .

- Collaborative validation : Conduct round-robin tests across institutions to identify critical variables (e.g., solvent dryness, stirring rates) .

Q. What advanced techniques validate the compound’s structural dynamics in solution?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.